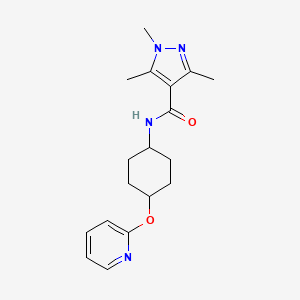

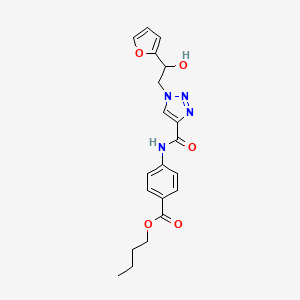

butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives have occupied a unique place in the field of medicinal chemistry . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins and many natural terpenoids . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .

Synthesis Analysis

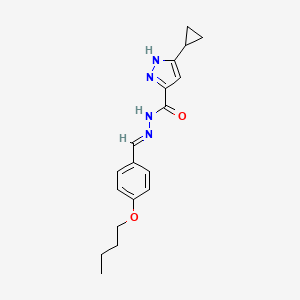

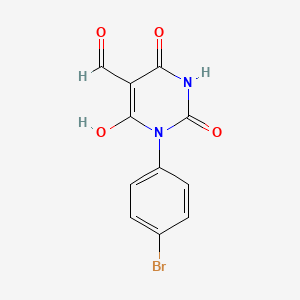

The synthesis of similar compounds often involves condensation reactions. For example, substituted benzoic acid hydrazides were condensed with substituted aromatic and heteroaromatic aldehydes to yield the target products . The reaction between substituted benzoic acid and thionyl chloride yielded corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Molecular Structure Analysis

The molecular structure of similar compounds was assigned by IR and 1H-NMR spectroscopic data . The butyl 4-[5-(hydroxymethyl)furan-2-yl]benzoate molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 12 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Furane(s) .Chemical Reactions Analysis

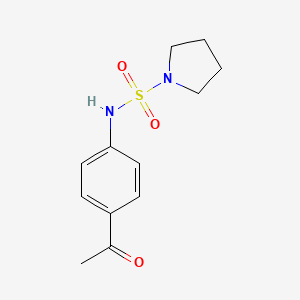

The QSAR analysis applied to determine the correlation of antimicrobial activity of substituted hydrazide derivatives with their physicochemical properties indicated the importance of electronic parameters, dipole moment (μ) and energy of lowest unoccupied molecular orbital (LUMO) in describing antibacterial and antifungal activity respectively .科学的研究の応用

Synthesis and Derivative Studies Research has focused on synthesizing and analyzing derivatives of furan and triazole compounds due to their potential in medicinal chemistry and materials science. For instance, the study on the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives reveals the versatility of furan and triazole frameworks for chemical modifications, which could imply similar possibilities for the compound (Cansiz, Koparır, & Demirdağ, 2004).

Biological Activities Studies on compounds containing furan and triazole units have demonstrated significant biological activities. For example, the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives underline the potential biological relevance of such compounds. These findings suggest that butyl 4-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate could possess similar properties, warranting further investigation into its biological applications (Sokmen et al., 2014).

Material Science Applications The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from furan compounds highlight the application of furan derivatives in material science, particularly in the development of new polymers with high thermal stability and solubility. This indicates the potential of this compound in the synthesis of novel materials (Hsiao, Yang, & Chen, 2000).

作用機序

While the mechanism of action for the specific compound you’re asking about is not available, furan derivatives are known to interact with various targets or receptors in the body. They can act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

将来の方向性

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there could be potential for future research and development in this area.

特性

IUPAC Name |

butyl 4-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-2-3-10-29-20(27)14-6-8-15(9-7-14)21-19(26)16-12-24(23-22-16)13-17(25)18-5-4-11-28-18/h4-9,11-12,17,25H,2-3,10,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMGMVMTJHTDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,7R)-2,7-Dimethyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2471057.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)